
4-Chloro-5-fluoro-2H-1,3-dioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoro-2H-1,3-dioxol-2-one is a heterocyclic organic compound with the molecular formula C3H2ClFO3 It is a derivative of dioxolane, characterized by the presence of both chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2H-1,3-dioxol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination and fluorination of dioxolane derivatives. For instance, the reaction of 4,5-dimethyl-1,3-dioxol-2-one with chlorinating and fluorinating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-fluoro-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acidic or Basic Conditions: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives, while hydrolysis can produce corresponding acids and alcohols .
Applications De Recherche Scientifique
4-Chloro-5-fluoro-2H-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluoro-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,3-dioxolan-2-one: Similar structure but lacks the fluorine atom.
4-Fluoro-1,3-dioxolan-2-one: Similar structure but lacks the chlorine atom.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Contains a methyl group instead of a fluorine atom
Uniqueness
This dual substitution can enhance its stability, reactivity, and interaction with other molecules, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
920739-21-5 |
|---|---|
Formule moléculaire |
C3ClFO3 |
Poids moléculaire |
138.48 g/mol |
Nom IUPAC |
4-chloro-5-fluoro-1,3-dioxol-2-one |
InChI |
InChI=1S/C3ClFO3/c4-1-2(5)8-3(6)7-1 |
Clé InChI |
YQGUUVONUANGPV-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(OC(=O)O1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


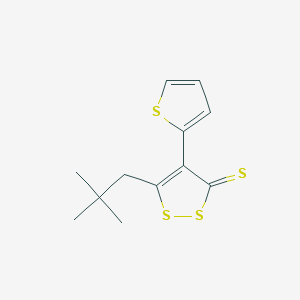
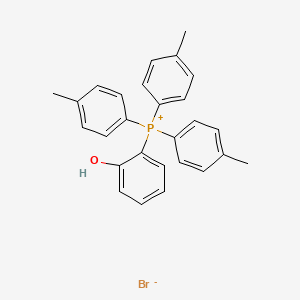
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
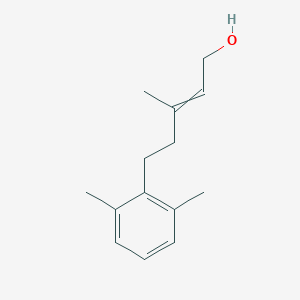
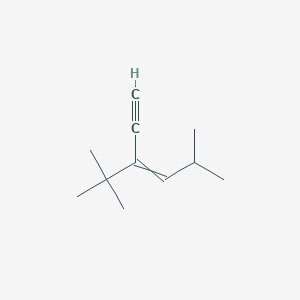

![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
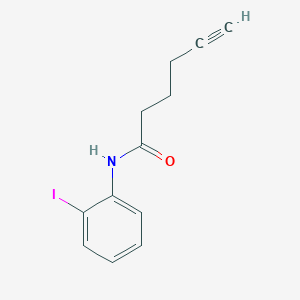

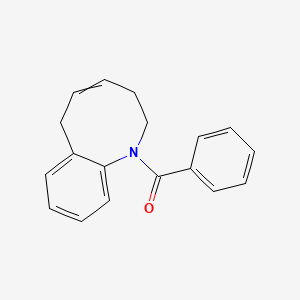
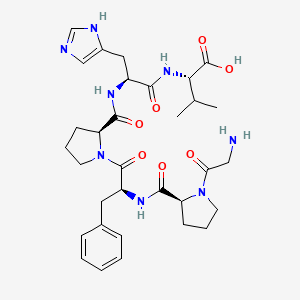
![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
